2-Butyl-2-chlorocyclohexanone
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Overview
Description
2-Butyl-2-chlorocyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a butyl group and a chlorine atom attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-2-chlorocyclohexanone can be synthesized through the chlorination of cyclohexanone. One common method involves the use of chlorine gas in the presence of water and a catalyst such as calcium carbonate. The reaction is typically carried out at low temperatures to control the rate of chlorination and to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-chlorocyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in these reactions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Reduction Reactions: Alcohols and other reduced forms of the compound.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Scientific Research Applications
2-Butyl-2-chlorocyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butyl-2-chlorocyclohexanone involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Chlorocyclohexanone: Similar in structure but lacks the butyl group.
2-Butylcyclohexanone: Similar but without the chlorine atom.
2-Methyl-2-chlorocyclohexanone: Similar but with a methyl group instead of a butyl group.
Uniqueness
2-Butyl-2-chlorocyclohexanone is unique due to the presence of both a butyl group and a chlorine atom on the cyclohexanone ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
34737-52-5 |
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Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-butyl-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3 |
InChI Key |
RMQCTWSCTDFANX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1=O)Cl |
Origin of Product |
United States |
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